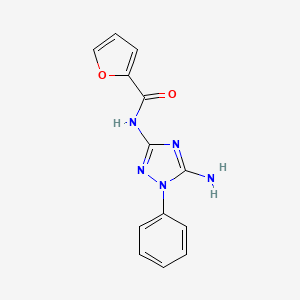

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-furamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- The synthesis of related triazole compounds involves the reaction of amino-triazole with acetyl chloride in benzene, followed by reactions with aromatic aldehydes (Panchal & Patel, 2011).

- A copper-catalyzed intramolecular cyclization of functionalized enamides is used to synthesize phenyl-substituted oxazoles, which might be similar to the synthesis pathway of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-furamide (Kumar, Saraiah, Misra, & Ila, 2012).

Molecular Structure Analysis

- The crystal structure of a related compound, 5-phenyl-[1, 2, 3] triazolo [1, 5-b] [1, 2, 4] triazine-3-carboxamide, provides insights into the arrangement and conformation of triazole-based molecules (L'abbé et al., 2010).

Chemical Reactions and Properties

- The guanidine derivative of a triazole compound was synthesized, which might indicate similar reactivity and properties for N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-furamide (Balewski & Kornicka, 2021).

Physical Properties Analysis

- The synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, an energetic material, provides insights into the physical properties, such as thermal stability and sensitivity, of similar triazole compounds (Yu et al., 2017).

Chemical Properties Analysis

- The reactions of a related triazole compound with 3-oxo-N-phenylbutanethioamide suggest the potential reactivity patterns of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-furamide (Britsun et al., 2006).

Aplicaciones Científicas De Investigación

Antiplasmodial Activity

N-acylated furazan-3-amines, including derivatives similar to N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-furamide, have shown promising activity against different strains of Plasmodium falciparum, a parasite responsible for malaria. Specifically, benzamides with certain phenyl ring substitutions demonstrate significant antiplasmodial activity and improved permeability. These findings suggest potential applications in malaria treatment (Hermann et al., 2021).

Antibacterial, Antiurease, and Antioxidant Activities

Certain 1,2,4-triazole derivatives, structurally related to N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-furamide, exhibit effective antibacterial, antiurease, and antioxidant activities. These compounds, synthesized from ethyl N'-furan-2-carbonylbenzohydrazonate, show potential as therapeutic agents against specific bacterial infections and oxidative stress-related diseases (Sokmen et al., 2014).

Antidepressant Properties

5-phenyl-2-furamidines, a chemical class related to N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-furamide, have been explored for their antidepressant activities. These compounds, particularly with specific substitutions in the phenyl ring, show antidepressant effects in rodents without the anticholinergic and antihistaminic side effects common to tricyclic antidepressants (Pong et al., 1984).

Anti-Influenza Virus Activity

Benzamide-based 5-aminopyrazoles, structurally similar to N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-furamide, have shown remarkable antiviral activities against the bird flu influenza (H5N1) strain. These findings indicate potential applications in developing antiviral drugs, particularly for treating avian influenza infections (Hebishy et al., 2020).

DNA-Binding Affinity

2,5-Bis(4-guanylphenyl)furan (furamidine), a compound related to N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-2-furamide, exhibits a higher DNA-binding affinity compared to other similar drugs. Its unique interaction with DNA, involving direct hydrogen bonds, suggests potential applications in targeting specific DNA sequences for therapeutic purposes (Laughton et al., 1995).

Propiedades

IUPAC Name |

N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O2/c14-12-16-13(15-11(19)10-7-4-8-20-10)17-18(12)9-5-2-1-3-6-9/h1-8H,(H3,14,15,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYKBCNAIBCCGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NC(=N2)NC(=O)C3=CC=CO3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5571676.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5571681.png)

![4-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5571705.png)

![4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5571720.png)

![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5571733.png)

![3-methyl-6-{4-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5571741.png)

![N~1~-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5571754.png)

![N-(4-fluorophenyl)-2-[(3-fluorophenyl)amino]nicotinamide](/img/structure/B5571762.png)

![4-chlorophenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5571766.png)

![2-[5-(4-propylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571773.png)

![N-(3,5-dimethylphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5571775.png)

![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5571781.png)